REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH:11][C:12]([NH2:14])=[NH:13])(=[O:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.CN(C=O)C>[NH2:13][C:12]1[NH:14][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[S:8](=[O:10])(=[O:9])[N:11]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)S(=O)(=O)NC(=N)N
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
dioxane DMF
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
|
Smiles
|
NC1=NS(C2=C(N1)C=CN=C2)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |